molecular formula C13H19ClN2O3S B272761 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine

1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine

Cat. No. B272761
M. Wt: 318.82 g/mol
InChI Key: POXFGLQXBATCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine, also known as CM-ET, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonyl piperazine derivatives and has shown promising results in various areas of research.

Mechanism of Action

The exact mechanism of action of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine is not fully understood, but it is believed to act as a modulator of various signaling pathways in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine has also been reported to modulate the activity of various ion channels and receptors in the body, including the NMDA receptor.
Biochemical and Physiological Effects:
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine has been shown to have a wide range of biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic effects, which may be due to its inhibition of COX-2 activity. 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine has also been shown to have anti-tumor effects and has been studied for its potential use in cancer treatment. Additionally, 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine has been reported to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have a wide range of biological activities, making it a useful tool for studying various signaling pathways in the body. However, there are also some limitations to the use of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine in lab experiments. It has been reported to have low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine has been shown to have neuroprotective properties and may be useful in preventing or slowing the progression of these diseases. Another area of interest is its potential use in cancer treatment. 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine has been shown to have anti-tumor effects and may be useful in developing new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine and to identify potential new targets for its use in scientific research.

Synthesis Methods

The synthesis of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 4-ethylpiperazine in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine.

Scientific Research Applications

1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine has also been reported to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine

Molecular Formula

C13H19ClN2O3S

Molecular Weight

318.82 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-4-ethylpiperazine

InChI

InChI=1S/C13H19ClN2O3S/c1-3-15-6-8-16(9-7-15)20(17,18)13-10-11(14)4-5-12(13)19-2/h4-5,10H,3,6-9H2,1-2H3

InChI Key

POXFGLQXBATCDN-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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